The compound 1-Hydroxy-6-methylsulfonylindole is a derivative within the broader class of sulfonylated compounds that have been studied for their inhibitory effects on various enzymes. The research on sulfonylated compounds has revealed their potential in inhibiting carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), which are enzymes involved in numerous physiological and pathological processes, including carcinogenesis and tumor invasion1. Additionally, similar compounds have been investigated for their antiviral properties, specifically against rhinovirus multiplication2. Furthermore, sulfocoumarins, another related class of compounds, have been identified as potent and isoform-selective inhibitors of tumor-associated carbonic anhydrases3. These findings suggest a broad spectrum of applications for sulfonylated compounds in medical and pharmaceutical fields.
Sulfonylated amino acid hydroxamates have been identified as potent inhibitors of CA isozymes I, II, and IV, with inhibition constants in the low nanomolar range1. These compounds act by binding to the active site of the enzyme, which is centered around a zinc ion. The sulfonylated compounds mimic the natural substrate of the enzyme, thereby preventing the enzyme from performing its physiological function. Similarly, N-hydroxysulfonamides, which are effective CA inhibitors, have also shown inhibitory properties against MMPs, suggesting a dual inhibitory action on both metalloenzymes1. The antiviral compounds, such as the isomers of 6-[[(hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-2-amine, inhibit rhinovirus multiplication by an as yet undetermined mechanism, but their structural properties suggest interaction with viral components or cellular factors necessary for viral replication2. Sulfocoumarins, on the other hand, are hydrolyzed by the esterase activity of CAs to products that bind to the enzyme in a unique manner, showing a preference for tumor-associated isoforms CA IX and XII3.
The inhibitory properties of sulfonylated compounds have significant implications in the medical field, particularly in the treatment of diseases associated with overexpression or dysregulation of CAs and MMPs, such as cancer. The ability of these compounds to inhibit CAs, which are involved in tumor cell proliferation and metastasis, makes them promising candidates for anticancer drugs1. The dual inhibition of CAs and MMPs by certain sulfonylated compounds could lead to the development of multifunctional drugs with enhanced therapeutic efficacy1. In the field of antiviral therapy, the synthesis of isomers with inhibitory effects on rhinovirus multiplication opens up new avenues for the treatment of common colds and other viral infections2. The isoform-selective inhibition of tumor-associated CAs by sulfocoumarins suggests their potential use in targeted cancer therapies, minimizing side effects by sparing the non-tumor-associated isoforms3.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: